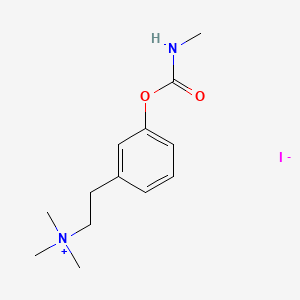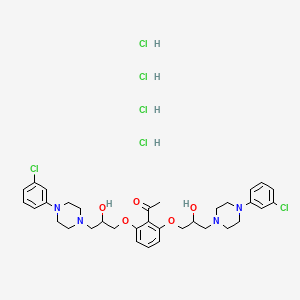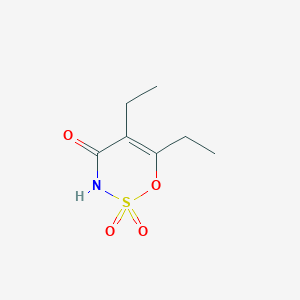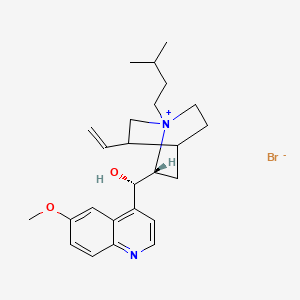
Quinine, isoamylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinine, isoamylbromide is a compound that combines the properties of quinine, a well-known antimalarial drug, with isoamylbromide, a brominated organic compound. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria . Isoamylbromide, on the other hand, is an organic compound used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinine, isoamylbromide involves several steps. Quinine is first extracted from the bark of the cinchona tree. The extracted quinine is then reacted with isoamylbromide under controlled conditions to form the desired compound. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of quinine, followed by its reaction with isoamylbromide in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinine, isoamylbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinine derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine atom in isoamylbromide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various quinine derivatives and substituted isoamylbromide compounds. These products have different chemical and biological properties, making them useful in various applications .
Applications De Recherche Scientifique
Quinine, isoamylbromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of malaria and other parasitic infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of quinine, isoamylbromide involves its interaction with molecular targets in the malaria parasite. Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme molecules that kill the parasite . Isoamylbromide may enhance the delivery and effectiveness of quinine by improving its solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Primaquine: An antimalarial drug effective against the liver stages of the parasite
Uniqueness
Quinine, isoamylbromide is unique due to its combination of quinine and isoamylbromide, which may offer enhanced properties compared to other antimalarial drugs. The presence of isoamylbromide can improve the compound’s solubility and stability, potentially leading to better therapeutic outcomes .
Propriétés
Numéro CAS |
63717-09-9 |
|---|---|
Formule moléculaire |
C25H35BrN2O2 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(S)-[(2R)-5-ethenyl-1-(3-methylbutyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C25H35N2O2.BrH/c1-5-18-16-27(12-9-17(2)3)13-10-19(18)14-24(27)25(28)21-8-11-26-23-7-6-20(29-4)15-22(21)23;/h5-8,11,15,17-19,24-25,28H,1,9-10,12-14,16H2,2-4H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1 |
Clé InChI |
KQNVLZYYDYGQMY-LBCIAOCBSA-M |
SMILES isomérique |
CC(C)CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
SMILES canonique |
CC(C)CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
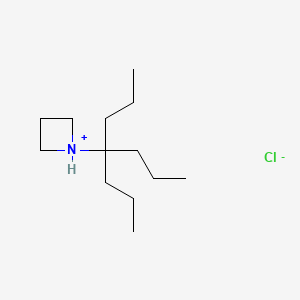
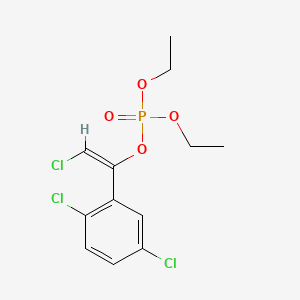
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
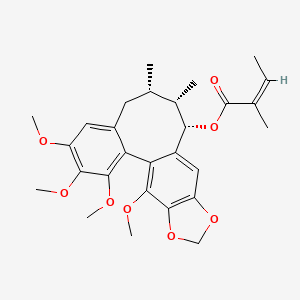
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)


![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
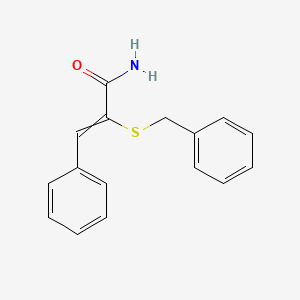
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
